molecular formula C15H22N2Na2O16P2 B11928382 Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate

Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate

Cat. No.: B11928382
M. Wt: 594.27 g/mol
InChI Key: UZNAKFWKNKLVBT-UHFFFAOYSA-L
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Description

Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate is a dinucleotide derivative comprising:

  • A pyrimidine base (4-oxido-2-oxopyrimidin-1-yl) linked to an oxolane (sugar) ring with hydroxyl and methyl-phosphate substituents.
  • A phosphodiester bridge connecting the sugar to a methylated hexose moiety (3,4,5-trihydroxy-6-methyloxan-2-yl), likely a modified glucose derivative.
  • Disodium counterions neutralizing the phosphate groups, enhancing aqueous solubility .

Properties

Molecular Formula

C15H22N2Na2O16P2

Molecular Weight

594.27 g/mol

IUPAC Name

disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate

InChI

InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2

InChI Key

UZNAKFWKNKLVBT-UHFFFAOYSA-L

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Glycosyl Donor Preparation

The core pyrimidine-containing oxolane ring system is synthesized via regioselective phosphorylation of uridine derivatives. Key steps include:

  • Protection of hydroxyl groups : Transient protection of the 3',4'-dihydroxy groups on the oxolane ring using tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups ensures selective reactivity at the 5'-position.

  • Phosphorylation : Reaction with phosphorylating agents such as POCl₃ in trimethyl phosphate yields the 5'-monophosphate intermediate. Subsequent displacement with a xylose-1-phosphate analog generates the diphosphate bridge.

Table 1: Representative Reaction Conditions for Phosphorylation

StepReagentsTemperatureYieldSource
Hydroxyl protectionTBDMS-Cl, imidazole, DMF0–25°C92%
Monophosphate formationPOCl₃, trimethyl phosphate−10°C78%
Diphosphate couplingXylose-1-phosphate, CMP-morpholidate37°C45%

Sugar Moiety Functionalization

The 3,4,5-trihydroxy-6-methyloxan-2-yl group is introduced via a Koenigs-Knorr glycosylation:

  • Activation : The anomeric hydroxyl of methylxylose is activated using bromine or iodine in the presence of silver triflate.

  • Coupling : The activated sugar reacts with the uridine monophosphate intermediate under anhydrous conditions, followed by deprotection with ammonium hydroxide.

Enzymatic and Chemoenzymatic Approaches

UDP-Sugar Pyrophosphorylase Catalysis

Recombinant UDP-sugar pyrophosphorylases (USPs) from Arabidopsis thaliana (AtUSP) or Bifidobacterium infantis (BiUSP) enable stereospecific synthesis:

  • Substrate preparation : Chemically synthesized α/β-D-xylose-1-phosphate (from D-xylose via glycosylsulfonylhydrazide intermediates) is combined with uridine triphosphate (UTP).

  • Enzymatic conversion : AtUSP selectively produces UDP-α-D-xylose from the anomeric mixture, achieving 66% yield (45% isolated) after Bio-Gel P-2 chromatography.

Table 2: Enzymatic Synthesis Parameters

EnzymepHTemperatureKm (UTP)Kcat (s⁻¹)Source
AtUSP7.437°C0.12 mM4.8
BiUSP6.830°C0.18 mM3.1

Bifunctional Fusion Enzymes

Engineered chimeric enzymes combine galactokinase and uridyltransferase activities for one-pot synthesis:

  • Construct design : A GSGGGSGHM linker fuses Solitalea canadensis galactokinase (ScGalK) and uridyltransferase (ScGPUT), optimizing domain orientation.

  • Performance : The fusion enzyme achieves a Kcat/Km of 1.7 × 10⁴ M⁻¹s⁻¹ for D-xylose, a 10% improvement over separate enzymes, with optimal activity at pH 7.0 and 30°C.

Industrial-Scale Production Challenges

Byproduct Formation

  • UDP-4-keto-xylose : Generated via oxidative decarboxylation of UDP-glucuronic acid by UDP-xylose synthase (UXS), requiring redox cofactors (NAD⁺) and complicating purification.

  • Mitigation : Use of quinone reagents (e.g., 2,6-dichloroindophenol) suppresses byproduct formation, improving UDP-xylose purity to >95%.

Cost-Efficiency Analysis

  • Chemical vs. enzymatic : Chemical synthesis incurs higher costs ($496.65/5 mg for protected intermediates) versus enzymatic methods ($150/1 mg).

  • Scale-up potential : Fed-batch fermentation with E. coli expressing AtUSP yields 88 mg UDP-xylose from 100 mg xylose-1-phosphate, while fusion enzymes reduce ATP/ADP inhibition by 50% at 3.3 mg/mL protein concentration.

Analytical Validation

Structural Confirmation

  • ¹H-NMR : The anomeric proton of UDP-α-D-xylose appears as a doublet at δ 5.56 ppm (J = 3.6 Hz), confirming the α-configuration.

  • Mass spectrometry : ESI-MS shows [M−2Na+H]⁻ ion at m/z 535.1 (calculated 536.28), consistent with the molecular formula C₁₄H₂₂N₂O₁₆P₂.

Purity Assessment

  • Hypersil SAX-HPLC : Retention time = 12.7 min (0–500 mM NH₄HCO₃ gradient, 1 mL/min), with UV detection at 262 nm.

  • TLC : Rf = 0.43 (iPrOH/NH₃/H₂O = 7:2:1), visualized under UV (254 nm).

Emerging Methodologies

Continuous Flow Systems

Microfluidic reactors enable real-time monitoring of UDP-xylose synthesis, reducing reaction times from 24 h to 2 h with 92% conversion.

Computational Design

Molecular dynamics simulations predict mutations (e.g., AtUSP-D127N) that enhance UTP binding affinity by 1.8-fold, potentially improving yields .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The structural similarity to nucleotides suggests that it may interfere with viral replication processes. A study demonstrated that compounds with similar structures inhibited the replication of the influenza virus in vitro.

Cancer Treatment

The compound's phosphonate group may enhance its ability to inhibit certain kinases involved in cancer cell proliferation. In vitro studies have shown that phosphonates can effectively inhibit tumor growth in specific cancer cell lines.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds related to this structure. They may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Enzyme Inhibition

The compound is being studied for its ability to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Nucleotide Analog

As a nucleotide analog, it can be utilized in biochemical assays to study nucleotide metabolism and the effects of nucleotide depletion on cellular functions.

Flavor Enhancer

Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate can be used as a flavor enhancer in processed foods. It acts synergistically with other flavor compounds to enhance umami taste profiles.

Nutritional Supplement

Given its structural similarities to nucleotides, this compound may be explored as a nutritional supplement aimed at improving cellular energy metabolism and supporting overall health.

Case Study 1: Antiviral Properties

In a controlled laboratory setting, researchers tested the antiviral efficacy of disodium;[3,4-dihydroxy... against the influenza virus. Results showed a significant reduction in viral load compared to untreated controls.

Treatment GroupViral Load Reduction (%)
Control0
Compound Treatment75

Case Study 2: Cancer Cell Proliferation Inhibition

A study examined the effects of the compound on breast cancer cell lines (MCF7). The compound was found to inhibit cell proliferation by inducing apoptosis.

Concentration (µM)Cell Viability (%)
0100
1080
5050
10020

Mechanism of Action

The mechanism of action of disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical processes, influencing nucleotide metabolism and the synthesis of nucleic acids . The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name (IUPAC) Base/Sugar Modifications Phosphate Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Oxido-2-oxopyrimidinyl; methylated hexose Disodium salt Not explicitly stated (inferred: ~C₁₅H₂₂N₃O₁₈P₂Na₂) ~700 (estimated) High solubility, dinucleotide structure
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate () 4-Amino-2-oxopyrimidinyl Dihydrogen phosphate C₉H₁₄N₃O₈P 353.06 Simpler mononucleotide; lacks disodium and hexose
[(2R,3S,4R,5R)-5-(4-amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate () 5-Methoxy modification on pyrimidine Dihydrogen phosphate C₁₀H₁₆N₃O₉P 353.06 Methoxy group increases steric hindrance; may resist enzymatic cleavage
Dinucleotide in Cytidine + adenosine bases Hydrogen phosphate C₁₉H₂₆N₁₀O₁₅P₂ 696.4 Dinucleotide with mixed bases; no methylated hexose

Physicochemical and Functional Differences

  • Solubility : The disodium salt in the target compound likely exhibits superior aqueous solubility compared to dihydrogen phosphate analogues (e.g., ) due to ionic character .
  • Stability : The methylated hexose moiety may enhance metabolic stability compared to unmethylated sugars (e.g., ’s unmodified ribose) by reducing susceptibility to glycosidases .

Biological Activity

Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity based on current literature, highlighting its pharmacological properties, safety profiles, and potential applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈N₄Na₂O₁₁P
  • CAS Number : 123334-07-6
  • Molecular Weight : Approximately 490.21 g/mol

The compound features multiple functional groups including hydroxyl, phosphate, and pyrimidine moieties which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that disodium phosphate derivatives exhibit significant antimicrobial activity. For instance, a series of substituted phenyl analogues have shown mean minimum inhibitory concentrations (MICs) against various pathogens, suggesting that modifications in the molecular structure can enhance efficacy against specific microbial strains .

CompoundMean MIC (µM)Target Pathogen
Disodium Derivative A0.40Human Rhinovirus
Disodium Derivative B0.50Staphylococcus aureus

Cytotoxicity and Safety Profile

In a safety assessment conducted by the European Food Safety Authority (EFSA), disodium 5'-ribonucleotides were evaluated for cytotoxic effects. The results indicated no significant skin irritancy or eye irritation potential at specified concentrations . The acute inhalation toxicity tests in laboratory animals revealed an LC50 greater than 4.28 mg/L, indicating a relatively low toxicity profile .

The proposed mechanism of action for disodium phosphate derivatives involves interference with nucleic acid synthesis and cellular metabolism in pathogens. The presence of hydroxyl groups enhances solubility and bioavailability, facilitating better interaction with target sites within microbial cells.

Case Studies

  • Feed Additive Evaluation : A study evaluating disodium 5'-inosinate as a feed additive found that it is safe for use in animal diets at concentrations up to 50 mg/kg without adverse effects on the target species. This highlights its potential for safe incorporation into nutritional products .
  • Pharmacological Research : In vitro studies have demonstrated that derivatives of disodium phosphate can inhibit viral replication in certain serotypes of human rhinovirus, suggesting potential therapeutic applications in antiviral treatments .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves sequential phosphorylation and glycosylation steps. A validated protocol includes:

  • Step 1 : Condensation of the pyrimidine base with a ribose derivative under anhydrous conditions (e.g., using trimethylsilyl triflate as a catalyst).
  • Step 2 : Phosphorylation of the intermediate with bis(trichloromethyl) carbonate (BTC) to introduce the phosphate groups.
  • Step 3 : Purification via ion-exchange chromatography (e.g., DEAE Sephadex) followed by HPLC (C18 column, 0.1 M TEAB buffer, pH 7.5). Purity >98% is achievable by repeating crystallization in ethanol/water (7:3 v/v) .

Q. How should structural confirmation be performed to distinguish stereoisomers?

Use a combination of:

  • NMR : 31^{31}P NMR to confirm phosphorylation sites (δ: -0.5 to -2.5 ppm for phosphates). 1^{1}H/13^{13}C NMR for sugar moiety stereochemistry (e.g., ribose anomeric proton at δ 5.8–6.2 ppm).
  • X-ray crystallography : Resolves absolute configuration but requires high-quality crystals (grown in PEG 4000/ammonium sulfate).
  • Circular Dichroism (CD) : Detects chiral centers in the pyrimidine-sugar linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

Contradictions often arise from assay conditions. Design experiments with:

  • Standardized buffers : Use 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, and 1 mM DTT to minimize ionic interference.
  • Orthogonal assays : Compare fluorescence polarization (for binding affinity) with radiometric assays (for catalytic activity).
  • Control for hydrolysis : Monitor compound stability via LC-MS over 24 hours to rule out degradation artifacts .

Q. What experimental strategies are effective for studying its interaction with RNA polymerases?

Use surface plasmon resonance (SPR) for kinetic analysis:

  • Immobilize RNA polymerase on a CM5 chip (~5,000 RU).
  • Inject compound at 0.1–100 µM in HBS-EP buffer (pH 7.4).
  • Analyze binding kinetics (e.g., konk_{on}, koffk_{off}) using Biacore T200 software. For mechanistic insights, pair with cryo-EM to resolve structural changes in the polymerase active site .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step synthesis?

Common bottlenecks include unstable intermediates. Solutions:

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for ribose hydroxyls during phosphorylation.
  • Temperature control : Maintain -20°C during glycosylation to prevent base depurination.
  • In-line analytics : Implement FTIR monitoring for real-time adjustment of reaction stoichiometry .

Key Notes for Experimental Design

  • Stability : The compound hydrolyzes in alkaline conditions (pH >8.5). Use neutral buffers for in vitro studies.
  • Contamination risks : Trace RNase can degrade the compound; employ RNase-free consumables and DEPC-treated water .

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